molecular formula C14H19NO2 B14573445 Phenyl 4-(aminomethyl)cyclohexane-1-carboxylate CAS No. 61499-16-9

Phenyl 4-(aminomethyl)cyclohexane-1-carboxylate

Cat. No.: B14573445
CAS No.: 61499-16-9
M. Wt: 233.31 g/mol
InChI Key: IAPZHJULLWGSSQ-UHFFFAOYSA-N
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Description

Phenyl 4-(aminomethyl)cyclohexane-1-carboxylate is a chemical compound with a unique structure that combines a phenyl group, an aminomethyl group, and a cyclohexane carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 4-(aminomethyl)cyclohexane-1-carboxylate typically involves the reaction of cyclohexanone with formaldehyde and ammonia to form the aminomethyl group. This intermediate is then reacted with phenyl chloroformate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Phenyl 4-(aminomethyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives of the original compound.

Scientific Research Applications

Phenyl 4-(aminomethyl)cyclohexane-1-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in protein binding studies.

    Medicine: Research explores its potential as a drug candidate for treating various diseases due to its unique structural properties.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Phenyl 4-(aminomethyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the phenyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • Phenyl 4-(aminomethyl)cyclohexane-1-carboxylate
  • Phenyl 4-(aminomethyl)cyclohexane-1-acetate
  • Phenyl 4-(aminomethyl)cyclohexane-1-propionate

Comparison: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it a valuable compound for targeted applications in research and industry.

Properties

CAS No.

61499-16-9

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

phenyl 4-(aminomethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C14H19NO2/c15-10-11-6-8-12(9-7-11)14(16)17-13-4-2-1-3-5-13/h1-5,11-12H,6-10,15H2

InChI Key

IAPZHJULLWGSSQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN)C(=O)OC2=CC=CC=C2

Origin of Product

United States

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